4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid
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Overview
Description
4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonation reaction, often using reagents like sulfonyl chlorides in the presence of a base.
Amidation Reaction: The prop-2-enamido group is attached through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Final Coupling: The benzoic acid moiety is coupled with the piperidine-sulfonyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base or catalyst.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, particularly in enzyme inhibition and receptor binding studies. It may be used as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its unique structure might interact with biological targets in ways that could lead to the development of new drugs for treating various diseases.
Industry
In the material science industry, the compound’s functional groups can be exploited to create novel materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism by which 4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl and amido groups are likely involved in hydrogen bonding and electrostatic interactions with the target molecules, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzamide
- 4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]phenylacetic acid
- 4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]phenylpropanoic acid
Uniqueness
Compared to these similar compounds, 4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid stands out due to its specific combination of functional groups, which may confer unique reactivity and biological activity. The presence of the benzoic acid moiety, in particular, can influence its solubility, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
4-[4-[2-(prop-2-enoylamino)ethylcarbamoyl]piperidin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6S/c1-2-16(22)19-9-10-20-17(23)13-7-11-21(12-8-13)28(26,27)15-5-3-14(4-6-15)18(24)25/h2-6,13H,1,7-12H2,(H,19,22)(H,20,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEABTFBXHWWVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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